2-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethan-1-one
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Overview
Description
2-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethan-1-one is a complex organic compound that features a unique structure combining a bromophenyl group, an oxadiazole ring, and a thioether linkage
Mechanism of Action
Oxadiazoles
This compound contains a 1,3,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . Oxadiazoles have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer activities .
Aryl halides
The compound also contains a bromophenyl group, which is a type of aryl halide. Aryl halides are often used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .
Thioethers
The compound contains a thioether group (R-S-R’), which is similar to an ether group but with a sulfur atom replacing the oxygen atom. Thioethers are found in various biologically active compounds and pharmaceuticals .
Ketones
The compound contains a ketone group (C=O), which is a common functional group in many types of organic compounds, including many drugs and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethan-1-one typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Thioether Formation: The oxadiazole intermediate is then reacted with a thiol compound to introduce the thioether linkage.
Bromination: The final step involves the bromination of the phenyl ring to introduce the bromine atom at the desired position.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The bromine atom can be substituted with various nucleophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Reduced Oxadiazole Derivatives: From reduction reactions.
Substituted Phenyl Derivatives: From substitution reactions.
Scientific Research Applications
2-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethan-1-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of oxadiazole-containing compounds with biological systems.
Comparison with Similar Compounds
Similar Compounds
2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)-1-phenylethanone: Lacks the bromine atom, which may affect its reactivity and binding properties.
2-((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethanone: Contains a methyl group instead of a bromine atom, which can influence its electronic properties.
Uniqueness
The presence of the bromine atom in 2-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethan-1-one makes it unique compared to its analogs. This bromine atom can participate in various chemical reactions, making the compound more versatile for different applications.
Properties
IUPAC Name |
2-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O2S/c17-13-8-4-7-12(9-13)15-18-19-16(21-15)22-10-14(20)11-5-2-1-3-6-11/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWMKUDJHVXROP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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